N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with 1H-pyrrol-1-yl and pyridin-3-yl moieties, respectively. The acetamide group is further modified with a 4-methylphenyl substituent. The pyrrole and pyridine substituents likely enhance π-π stacking interactions in biological targets, while the methyl group on the phenyl ring may improve lipophilicity .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-15-6-8-17(9-7-15)22-18(27)14-28-20-24-23-19(16-5-4-10-21-13-16)26(20)25-11-2-3-12-25/h2-13H,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYCHUSSYXOBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Substituent Variations on the Triazole Ring
Pyrrole vs. Allyl or Alkyl Groups
- Allyl Substituent () : The allyl group in N-(4-methylphenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide increases steric bulk, possibly reducing solubility compared to the pyrrole analogue .
- Ethyl Substituent () : The ethyl group in 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide balances lipophilicity and metabolic stability, with the sulfamoyl group improving water solubility .
Pyridine Positional Isomerism
- Pyridin-3-yl (Main Compound) : The 3-pyridinyl group may facilitate hydrogen bonding via its lone pair on the nitrogen atom.
- Pyridin-2-yl () : The 2-pyridinyl isomer in N-(4-methylphenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could sterically hinder interactions with flat binding sites .
Modifications on the Acetamide Group
Pharmacological and Biochemical Comparisons
Anti-Exudative Activity
The furan-2-yl analogue 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrated significant anti-exudative activity in rat models (50% reduction in edema at 10 mg/kg). The pyrrole-substituted main compound may exhibit similar efficacy due to structural similarities, though direct data are unavailable .
Antiproliferative Activity
Hydroxyacetamide derivatives () showed IC₅₀ values of 2–15 μM against breast cancer cell lines. The main compound’s pyrrole and pyridine groups could enhance DNA intercalation or kinase inhibition, but this requires validation .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
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